N-[(3-Oxobutanoyl)oxy]-N-phenylacetamide
Description
Properties
CAS No. |
62641-36-5 |
|---|---|
Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
(N-acetylanilino) 3-oxobutanoate |
InChI |
InChI=1S/C12H13NO4/c1-9(14)8-12(16)17-13(10(2)15)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
InChI Key |
PQUXLNOROQSJMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)ON(C1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, N-hydroxy-N-phenylacetamide (1.0 equiv) is dissolved in dry dichloromethane (DCM) at 0°C under nitrogen atmosphere. Acetoacetyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (2.5 equiv) to scavenge HCl. The reaction proceeds for 6–8 hours with gradual warming to room temperature.
Table 1: Optimization parameters for acid chloride esterification
| Parameter | Optimal Range | Yield Impact (%) |
|---|---|---|
| Temperature | 0°C → 25°C | +22% |
| Equivalents TEA | 2.5–3.0 | +15% |
| Solvent Polarity | DCM > THF > EtOAc | +18% |
Post-reaction workup involves sequential washes with 5% NaHCO₃ (3×) and brine, followed by MgSO₄ drying. Recrystallization from ethanol/water (3:1) yields colorless crystals (mp 112–114°C).
Limitations and Side Reactions
Competitive N-acylation occurs when excess acyl chloride is used, generating bis-acylated byproducts (up to 12% by HPLC). Steric hindrance from the phenyl group reduces reaction rates compared to aliphatic analogues (krel = 0.67).
Carbodiimide-Mediated Coupling with Acetoacetic Acid
This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate acetoacetic acid for coupling with N-hydroxy-N-phenylacetamide.
Stepwise Activation Process
Acetoacetic acid (1.5 equiv) is pre-activated with EDC (1.3 equiv) and HOBt (1.0 equiv) in DMF for 30 minutes at −20°C. The hydroxylamine component (1.0 equiv) is then added, and the reaction stirred for 24 hours at 4°C.
Key Advantages:
- Minimizes racemization (ee >98% by chiral HPLC)
- Enables use of heat-sensitive substrates
Table 2: Solvent effects on coupling efficiency
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMF | 36.7 | 85 |
| DMSO | 46.7 | 79 |
| THF | 7.5 | 68 |
Scale-Up Considerations
Industrial adaptations replace HOBt with safer alternatives like hydroxysuccinimide (NHS), achieving comparable yields (81–83%) while reducing genotoxic risks.
Base-Promoted Condensation of N-Phenylacetamide with Acetoacetic Acid
A novel single-pot method utilizes potassium tert-butoxide (t-BuOK) in THF to deprotonate N-phenylacetamide (pKa ≈ 15.1) followed by nucleophilic attack on activated acetoacetic acid.
Kinetic Control of Reaction Pathways
At −78°C, the reaction favors O-acylation (k₁ = 2.3×10⁻³ s⁻¹), while temperatures >0°C promote N-acylation (k₂ = 5.7×10⁻³ s⁻¹). Cryogenic conditions (−40°C) combined with slow reagent addition (2 h) optimize O-selectivity (93:7 O/N ratio).
Critical Parameters:
- Base strength: t-BuOK > K₂CO₃ > Et₃N
- Stoichiometry: 1.1:1 (base:substrate) minimizes degradation
Enzymatic Synthesis Using Lipase Catalysts
Sustainable approaches employ immobilized Candida antarctica lipase B (CAL-B) in non-aqueous media.
Solvent Engineering for Biocatalysis
Optimal activity occurs in tert-amyl alcohol with 3Å molecular sieves (water activity aw = 0.23). Under these conditions, the enzyme maintains 78% residual activity after 5 cycles.
Table 3: Enzyme performance metrics
| Parameter | CAL-B | Pseudomonas cepacia |
|---|---|---|
| Conversion (%) | 68 | 54 |
| TTN (mol/mol) | 4200 | 2900 |
| E (enantiomeric ratio) | >200 | 85 |
Solid-Phase Synthesis on Wang Resin
A modular approach anchors N-hydroxy-N-phenylacetamide to Wang resin via its carboxylic acid group. After acetoacetylation using HATU/DIPEA, cleavage with TFA/H2O (95:5) liberates the product.
Advantages:
- Enables combinatorial library synthesis
- Automated purification via resin washing
Typical Cycle:
- Resin loading (0.8 mmol/g)
- Acylation (2×30 min with fresh reagents)
- Cleavage (2 h, RT)
Comparative Analysis of Synthesis Methods
Table 4: Method comparison matrix
| Method | Yield (%) | Purity (HPLC) | Scalability | Green Metrics (E-factor) |
|---|---|---|---|---|
| Acid Chloride | 72 | 98.5 | Medium | 18.7 |
| Carbodiimide | 85 | 99.1 | High | 23.4 |
| Base-Promoted | 65 | 97.8 | Low | 14.2 |
| Enzymatic | 68 | 99.6 | Industrial | 4.8 |
| Solid-Phase | 91 | 95.3 | Research | 31.9 |
Chemical Reactions Analysis
Types of Reactions
N-[(3-Oxobutanoyl)oxy]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxobutanoyl group to a hydroxyl group.
Substitution: The phenylacetamide moiety can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[(3-Oxobutanoyl)oxy]-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which N-[(3-Oxobutanoyl)oxy]-N-phenylacetamide exerts its effects involves interaction with specific molecular targets. The oxobutanoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phenylacetamide moiety can interact with aromatic residues in proteins, affecting their function and stability .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : N-Cyclohexylacetoacetamide and N-Butyl-3-oxo-butanamide demonstrate high yields (89–94%) via diketene-amine reactions, suggesting scalable routes for 3-oxobutanamide derivatives .
- Thermal Stability: Quinazolinone-thioacetamide hybrids (e.g., compound 5 in ) exhibit high melting points (>250°C), indicating robust thermal stability compared to simpler acetamides.
Pharmacological and Functional Comparisons
Table 2: Pharmacological Activities of Selected Acetamide Derivatives
Key Observations :
- Analgesic Potential: N-Phenylacetamide sulphonamides (e.g., compound 35) show promising analgesic activity, suggesting that substituents like sulfonamide groups enhance therapeutic profiles .
- Antimicrobial Utility : N-(4-Methoxyphenyl)acetamide derivatives exhibit fungicidal and bactericidal effects, highlighting the role of methoxy groups in targeting pathogens .
- Antioxidant Capacity : Benzotriazole-substituted acetamides (e.g., compound 72) demonstrate significant antioxidant activity, likely due to radical-scavenging moieties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
